molecular formula C10H15NO B3376811 (6-Tert-butylpyridin-3-yl)methanol CAS No. 1241911-41-0

(6-Tert-butylpyridin-3-yl)methanol

Cat. No.: B3376811
CAS No.: 1241911-41-0
M. Wt: 165.23 g/mol
InChI Key: RPUJAWBFTVIVNK-UHFFFAOYSA-N
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Description

(6-Tert-butylpyridin-3-yl)methanol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is characterized by the presence of a tert-butyl group attached to the pyridine ring at the 6-position and a methanol group at the 3-position. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Tert-butylpyridin-3-yl)methanol typically involves the reaction of 6-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(6-Tert-butylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of 6-tert-butylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-tert-butylpiperidine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Tert-butylpyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Tert-butylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl and methanol groups can influence its binding affinity and specificity towards these targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Tert-butylpyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.

    (6-Tert-butylpyridin-4-yl)methanol: Similar structure but with the methanol group at the 4-position.

    (6-Tert-butylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(6-Tert-butylpyridin-3-yl)methanol is unique due to the specific positioning of the tert-butyl and methanol groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(6-tert-butylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUJAWBFTVIVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-tert-Butylnicotinaldehyde (363.0 mg, 2.22 mmol) was dissolved in EtOH (20 ml). NaBH4 (193.5 mg, 5.12 mmol) was added. The mixture was stirred at r.t. for 1.0 h. The solvent was removed under reduced pressure. The residue was suspended in aqueous Na2CO3 and the product extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated yielding 311.5 mg the title compound as a colourless oil (85%).
Quantity
363 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
193.5 mg
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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